5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% (5-CN-2-MNA) is an important compound in the field of chemistry and biochemistry. It is a derivative of nicotinic acid, and is used in a variety of scientific research applications.
Mechanism of Action
5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% binds to proteins and enzymes through a variety of mechanisms. It binds to proteins and enzymes through electrostatic interactions, hydrophobic interactions, and hydrogen bonding. It can also bind to proteins and enzymes through covalent bonds.
Biochemical and Physiological Effects
5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to increased levels of acetylcholine in the brain, which can lead to improved cognitive function. 5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Furthermore, it is stable and can be stored for a long time. A limitation is that it is difficult to dissolve in aqueous solutions, so it must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide.
Future Directions
The future directions for 5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% research are numerous. One possible future direction is to further investigate its effects on acetylcholine levels in the brain, as well as its potential therapeutic applications. Another possible future direction is to further investigate its effects on inflammation and oxidative stress. Additionally, further research could be conducted on its ability to bind to and modulate proteins and enzymes. Finally, research could be conducted on its potential applications in drug discovery and development.
Synthesis Methods
5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% can be synthesized through a few different methods. The most common method is to react 4-cyanophenylacetic acid with 2-methoxy-1-methylpyridinium iodide in the presence of a base, such as potassium carbonate. This will yield 5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% as the major product. Another method is to react 4-cyanophenylacetic acid with methoxymethylpyridine in the presence of a base, such as potassium carbonate. This will yield 5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% as the major product.
Scientific Research Applications
5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% is used in many scientific research applications. It is used as a ligand for binding to proteins and enzymes, and as a substrate for metabolic studies. It is also used in the study of enzyme kinetics, as a fluorescent probe for imaging, and as a drug target for drug discovery. It is also used in the study of drug metabolism and pharmacokinetics.
properties
IUPAC Name |
5-(4-cyanophenyl)-2-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-19-13-12(14(17)18)6-11(8-16-13)10-4-2-9(7-15)3-5-10/h2-6,8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINDNVAXHFIVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=C(C=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687007 |
Source
|
Record name | 5-(4-Cyanophenyl)-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyanophenyl)-2-methoxynicotinic acid | |
CAS RN |
1261972-58-0 |
Source
|
Record name | 5-(4-Cyanophenyl)-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.